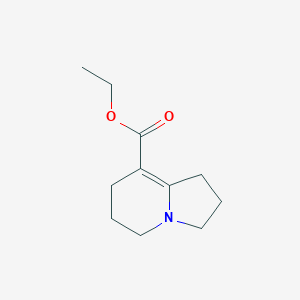-lambda~5~-phosphane CAS No. 91539-62-7](/img/structure/B14361554.png)
[(4-Bromo-2,6-dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromo group, two nitro groups, and a phenyl-imino linkage to a triphenyl-phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane typically involves the reaction of 4-bromo-2,6-dinitroaniline with triphenylphosphine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane oxide
- (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane amine
Uniqueness
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
| 91539-62-7 | |
Formule moléculaire |
C24H17BrN3O4P |
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
(4-bromo-2,6-dinitrophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H17BrN3O4P/c25-18-16-22(27(29)30)24(23(17-18)28(31)32)26-33(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H |
Clé InChI |
MKBWMVJITCFTBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2[N+](=O)[O-])Br)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)

